molecular formula C11H12N2 B12935156 1-Methyl-5-(2-methylphenyl)-1H-imidazole CAS No. 920983-00-2

1-Methyl-5-(2-methylphenyl)-1H-imidazole

Cat. No.: B12935156
CAS No.: 920983-00-2
M. Wt: 172.23 g/mol
InChI Key: NGFQXZKUFFFJDF-UHFFFAOYSA-N
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Description

1-Methyl-5-(2-methylphenyl)-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(2-methylphenyl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(2-methylphenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed:

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated imidazole derivatives.

Scientific Research Applications

1-Methyl-5-(2-methylphenyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(2-methylphenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Similar Compounds:

    1-Methylimidazole: Lacks the 2-methylphenyl group, making it less hydrophobic.

    2-Methylimidazole: Differs in the position of the methyl group, affecting its reactivity and binding properties.

    5-Phenyl-1H-imidazole: Lacks the methyl group, which can influence its biological activity.

Uniqueness: this compound stands out due to the presence of both the 1-methyl and 2-methylphenyl groups. This unique combination enhances its hydrophobicity and potentially its ability to interact with lipid membranes or hydrophobic pockets in proteins. This structural uniqueness can lead to distinct biological activities and applications compared to its analogs.

Properties

920983-00-2

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1-methyl-5-(2-methylphenyl)imidazole

InChI

InChI=1S/C11H12N2/c1-9-5-3-4-6-10(9)11-7-12-8-13(11)2/h3-8H,1-2H3

InChI Key

NGFQXZKUFFFJDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN=CN2C

Origin of Product

United States

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